molecular formula C8H6BrF2NO3 B1409833 3-Bromo-2-difluoromethoxy-4-nitrotoluene CAS No. 1805527-24-5

3-Bromo-2-difluoromethoxy-4-nitrotoluene

Cat. No.: B1409833
CAS No.: 1805527-24-5
M. Wt: 282.04 g/mol
InChI Key: AVQOAAQXEAXVER-UHFFFAOYSA-N
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Description

3-Bromo-2-difluoromethoxy-4-nitrotoluene: is a chemical compound that belongs to the class of nitroaromatic compounds. It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene ring. This compound is generally used as an intermediate in the synthesis of other compounds and has applications in various fields including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves a multi-step process. One common method starts with the bromination of 2,3-difluoromethoxytoluene, followed by nitration. The bromination step introduces a bromine atom to the aromatic ring, and the nitration step adds a nitro group. The reaction conditions for these steps often involve the use of bromine or a brominating agent and nitric acid or a nitrating agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-difluoromethoxy-4-nitrotoluene undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Aromatic Substitution: Products include substituted aromatic compounds with various functional groups.

    Reduction: The major product is 3-Bromo-2-difluoromethoxy-4-aminotoluene.

    Oxidation: The major product is 3-Bromo-2-difluoromethoxy-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-difluoromethoxy-4-nitrotoluene is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.

Biology and Medicine: In the pharmaceutical industry, this compound is used as a building block for the synthesis of antitumor agents and other therapeutic compounds. It has shown potential in preclinical studies for its anticancer and antibacterial activities.

Industry: In materials science, this compound is used to develop electronic devices, explosives, and propellants. In the defense industry, it can be used as an explosive for missiles.

Mechanism of Action

The mechanism of action of 3-Bromo-2-difluoromethoxy-4-nitrotoluene involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting key enzymes or interfering with cellular processes. For example, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 4-Bromo-3-difluoromethoxy-2-nitrotoluene
  • 2-Bromo-4-difluoromethoxy-3-nitrotoluene
  • 3-Bromo-4-difluoromethoxy-2-nitrotoluene

Uniqueness: 3-Bromo-2-difluoromethoxy-4-nitrotoluene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and makes it a valuable intermediate in the synthesis of various compounds .

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(12(13)14)6(9)7(4)15-8(10)11/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQOAAQXEAXVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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